REACTION_CXSMILES
|
C([Li])(C)(C)C.Br[C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[C:9]([F:14])[CH:8]=1.[B:15](OC)([O:18]C)[O:16]C.Cl>C(OCC)C>[F:14][C:9]1[CH:8]=[C:7]([B:15]([OH:18])[OH:16])[CH:12]=[C:11]([F:13])[CH:10]=1
|
Name
|
|
Quantity
|
91.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1 hour at −78° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with saturated sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |